3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one
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Overview
Description
3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one is a heterocyclic compound with a unique structure that combines elements of oxazole and quinazoline rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
One method for synthesizing 3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves the reaction of hydrogen cyanide with an anthranilate ester to form an aminobenzoate derivative. This intermediate undergoes diazotization and amine reactions to form azaquinazoline derivatives. Finally, cyclization of ethyl red ketone yields the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one: A closely related compound with similar structural features.
Quinazoline derivatives: Compounds with the quinazoline core structure, exhibiting diverse biological activities.
Oxazole derivatives: Compounds containing the oxazole ring, known for their wide range of applications in medicinal chemistry.
Uniqueness
3,3-Dimethyl-2,3-dihydro-5H-[1,3]oxazolo[2,3-b]quinazolin-5-one stands out due to its unique combination of oxazole and quinazoline rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
52727-43-2 |
---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
3,3-dimethyl-2H-[1,3]oxazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C12H12N2O2/c1-12(2)7-16-11-13-9-6-4-3-5-8(9)10(15)14(11)12/h3-6H,7H2,1-2H3 |
InChI Key |
MKMRLHSZEKGPTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=NC3=CC=CC=C3C(=O)N21)C |
Origin of Product |
United States |
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